{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound that belongs to the class of triazole derivatives. Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with both methoxyphenyl and triazole groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate chalcone. This intermediate then undergoes a Michael addition with a triazole derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as ionic liquids or metal-organic frameworks may be employed to improve reaction efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The methoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. This compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the triazole ring.
3,4-Dimethoxyphenylpropionic acid: Similar structure but with a different functional group.
2-(3,4-Dimethoxyphenyl)ethanol: Contains the methoxyphenyl group but with an alcohol functional group.
Uniqueness
2-{[5-(3,4-DIMETHOXYPHENYL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is unique due to the presence of both methoxyphenyl and triazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N3O5S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-7-5-13(6-8-14)22-18(20-21-19(22)28-11-17(23)24)12-4-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H,23,24) |
InChI Key |
SWSOKSIKEZMXHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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